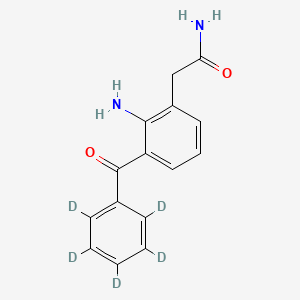

Nepafenac D5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

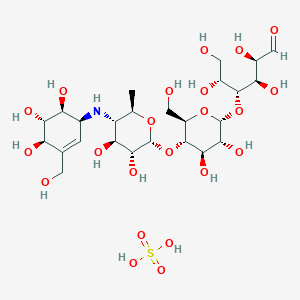

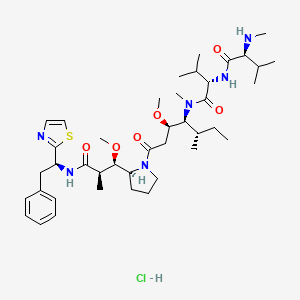

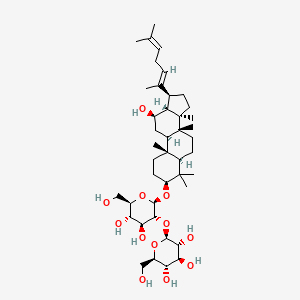

Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in ophthalmology to treat pain and inflammation associated with cataract surgery . The deuterium labeling in AL-6515 D5 makes it useful as an internal standard in mass spectrometry for the quantification of Nepafenac .

科学研究应用

AL-6515 D5 has several scientific research applications:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Nepafenac.

Biology: Studied for its interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Used in the development and quality control of pharmaceutical formulations

作用机制

The mechanism of action of AL-6515 D5 is similar to that of Nepafenac. Nepafenac is a prodrug that, upon penetrating the cornea, is rapidly converted to Amfenac. Amfenac is a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain . By inhibiting these enzymes, Amfenac reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

安全和危害

生化分析

Biochemical Properties

Nepafenac D5 plays a crucial role in biochemical reactions as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation . The compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. For instance, it binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

This compound influences various cellular processes, particularly in ocular tissues. It reduces inflammation by inhibiting the production of prostaglandins, which are key mediators of the inflammatory response . This inhibition leads to decreased cellular signaling related to inflammation, ultimately reducing pain and swelling. Additionally, this compound affects gene expression by downregulating the expression of genes involved in the inflammatory response . This modulation of gene expression further contributes to its anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to amfenac by intraocular hydrolases after penetrating the cornea . Amfenac, the active form, uniformly inhibits COX-1 and COX-2 activity, thereby reducing the production of prostaglandins . This inhibition occurs through the binding of amfenac to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound may influence other molecular pathways related to inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that this compound maintains its inhibitory effects on COX enzymes over extended periods . Its degradation products may form over time, potentially affecting its efficacy. Long-term studies in vivo have demonstrated that this compound continues to reduce inflammation and pain over several weeks of administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal irritation and renal toxicity . These adverse effects are consistent with those observed for other NSAIDs. Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the eye, where it is converted to amfenac by intraocular hydrolases . Amfenac then undergoes further metabolism to more polar metabolites through hydroxylation and glucuronidation . These metabolic pathways involve various enzymes, including cytochrome P450 enzymes and glucuronosyltransferases . The metabolites are eventually excreted from the body, primarily through the urine .

Transport and Distribution

This compound is transported and distributed within ocular tissues following topical administration . The compound rapidly penetrates the cornea and is distributed to the anterior and posterior segments of the eye . It is transported by various transporters and binding proteins within ocular tissues, ensuring its targeted delivery to sites of inflammation . The distribution of this compound is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of ocular cells . After penetrating the cornea, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to reach the active sites of COX enzymes within the cytoplasm to exert its effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AL-6515 D5 involves the deuteration of NepafenacThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of AL-6515 D5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions

AL-6515 D5, like its parent compound Nepafenac, undergoes various chemical reactions including:

Oxidation: Nepafenac can be oxidized to form its active metabolite, Amfenac.

Reduction: Reduction reactions can be used to modify the functional groups in the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecular structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: The major product formed is Amfenac, which is the active metabolite of Nepafenac.

Reduction and Substitution: The products depend on the specific reagents and conditions used.

相似化合物的比较

Similar Compounds

Nepafenac: The parent compound of AL-6515 D5, used for similar therapeutic purposes.

Amfenac: The active metabolite of Nepafenac, which directly inhibits COX enzymes.

Uniqueness

The uniqueness of AL-6515 D5 lies in its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for precise quantification of Nepafenac in various samples using mass spectrometry .

属性

IUPAC Name |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-XFEWCBMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。